molecular formula C17H21ClN2OS B12758926 N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride CAS No. 5306-81-0

N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride

Cat. No.: B12758926
CAS No.: 5306-81-0
M. Wt: 336.9 g/mol
InChI Key: RVBZPGZPUXMZJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is a compound belonging to the phenothiazine family. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antihistaminic, and antiemetic effects. This specific compound is a derivative of promethazine, which is widely used in medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride typically involves the oxidation of promethazine. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound undergoes oxidation reactions, which are essential for its synthesis.

    Reduction: It can be reduced back to its parent compound, promethazine, under specific conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide.

    Reduction: Promethazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and nausea.

    Industry: Used in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with histamine receptors. It acts as an antagonist at these receptors, blocking the action of histamine and thereby reducing allergic symptoms. Additionally, it may interact with other receptors in the central nervous system, contributing to its sedative and antiemetic properties.

Comparison with Similar Compounds

Similar Compounds

    Promethazine: The parent compound, widely used as an antihistamine and antiemetic.

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Prochlorperazine: Used primarily as an antiemetic and antipsychotic.

Uniqueness

N,N,alpha-Trimethyl-10H-phenothiazine-10-ethanamine 5-oxide monohydrochloride is unique due to its specific oxidation state and the presence of the 5-oxide group. This modification alters its pharmacological profile, potentially enhancing its efficacy and reducing side effects compared to its parent compound, promethazine.

Properties

CAS No.

5306-81-0

Molecular Formula

C17H21ClN2OS

Molecular Weight

336.9 g/mol

IUPAC Name

N,N-dimethyl-1-(5-oxophenothiazin-10-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C17H20N2OS.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)21(20)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H

InChI Key

RVBZPGZPUXMZJN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.